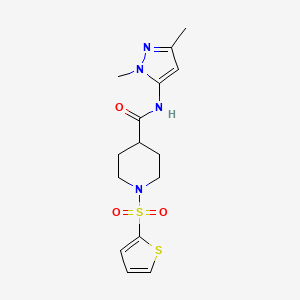

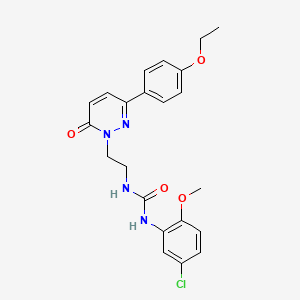

![molecular formula C24H18N2O7 B3001012 N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide CAS No. 879449-25-9](/img/structure/B3001012.png)

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is a compound that appears to be designed for biological activity, possibly as a cytotoxic agent targeting hypoxic tumor cells. The structure suggests the presence of a chromone moiety, which is known for its presence in various biologically active compounds, and a nitrobenzamide group, which is often seen in bioreductive drugs that target hypoxic cells.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including the functionalization of aromatic systems and the formation of amide bonds. For instance, the synthesis of hypoxia-selective cytotoxins involves the displacement of chloro groups from chlorodinitrobenzoates or carboxamides, followed by dimesylation and mesylate displacement with LiCl . Although the exact synthesis of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of N-phenyl-4-nitrobenzamidoxime was determined, revealing the orientation of the nitrophenyl and phenyl groups relative to the amidoxime plane . Similarly, the structure of N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide could be studied to understand its conformation and electronic distribution, which are crucial for its biological activity.

Chemical Reactions Analysis

Compounds with nitrobenzamide moieties can undergo various chemical reactions, particularly reductive transformations. For example, the novel bioreductive drug 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide undergoes oxygen-inhibited enzymatic reduction of its nitro groups to corresponding amines or hydroxylamines . Such reductive chemistry is essential for the selective toxicity of these compounds towards hypoxic cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reduction potentials, which in turn influences their cytotoxicity under aerobic and hypoxic conditions . The electronic properties, such as HOMO-LUMO gaps, polarizabilities, and hyperpolarizabilities, can be calculated using different DFT methods, providing insights into the reactive nature of these compounds .

Relevant Case Studies

Case studies involving similar compounds have shown that nitrobenzamide derivatives can exhibit selective toxicity towards hypoxic tumor cells. For example, the hypoxia-selective cytotoxin 5b showed high hypoxic selectivity for UV4 cells and was active against both hypoxic and aerobic cells in KHT tumors in mice . These findings suggest that N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide could potentially have similar selective cytotoxic effects, which would be valuable in cancer therapy.

Scientific Research Applications

Electrophysiological Effects

- N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide, under the study name BRL-32872, has been identified as a novel antiarrhythmic agent. It has been shown to have potassium and calcium channel blocking properties in guinea pig cardiac preparations. Notably, BRL-32872 does not significantly alter the resting membrane potential but prolongs the action potential duration (APD), influencing the cardiac rhythm without causing early afterdepolarizations (EADs) (Bril et al., 1995).

Antioxidant and Neuroprotective Properties

- Studies have synthesized derivatives of the compound, such as phenol derivatives, and investigated their antioxidant activities. Some molecules in this series have shown significant antioxidant profiles, outperforming standard references (Artunç et al., 2020).

- An oxyresveratrol imine derivative, which shares structural similarities with the compound, demonstrated cytoprotective effects against hydrogen peroxide-induced cell death in PC12 cells, suggesting potential neuroprotective applications (Hur et al., 2013).

Structural and Chemical Properties

- The compound's derivatives have been the subject of structural characterization through X-ray diffraction and NMR spectroscopy. These studies provide insights into their molecular geometries and potential chemical reactivities (Samimi, 2016).

Antibacterial Activity

- Nickel and copper metal complexes of derivatives of the compound were synthesized and showed greater antibacterial efficacy compared to thiourea derivative ligands (Saeed et al., 2010).

Synthesis and Applications in Medicinal Chemistry

- The compound has been synthesized in various forms, with studies exploring its antiulcer and anticonvulsant activities, as well as its use in creating novel heterocyclic ring systems (Hosokami et al., 1992).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O7/c1-31-19-11-10-14(13-20(19)32-2)21-22(27)17-8-3-4-9-18(17)33-24(21)25-23(28)15-6-5-7-16(12-15)26(29)30/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQXHFPIGSJLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

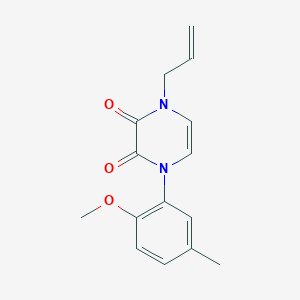

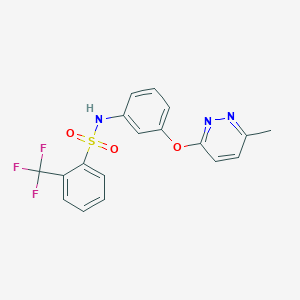

![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

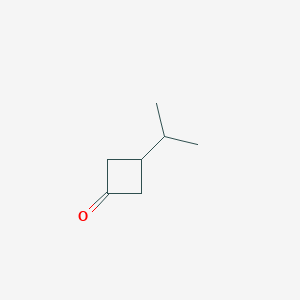

![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one](/img/structure/B3000930.png)

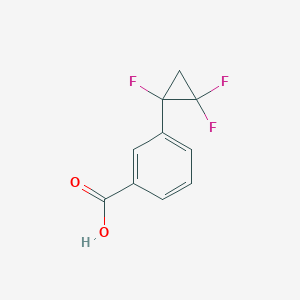

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)

![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)

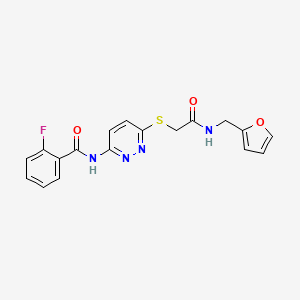

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)

![Methyl[2-(piperidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B3000943.png)

![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)